6-Chlorothymine

Übersicht

Beschreibung

The compound has the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol . It is primarily used in research and development settings and has shown potential in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothymine typically involves the chlorination of thymine. One common method is the reaction of thymine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom at the 6-position of thymine with a chlorine atom.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions similar to those used in laboratory settings. The process would likely involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chlorothymine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.

Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form thymine and hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation and Reduction Reactions: Various oxidizing or reducing agents, depending on the desired transformation.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

Hydrolysis: Thymine and hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

6-Chlorothymine has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other chlorinated nucleobases and nucleosides.

Biology: Studied for its potential effects on DNA structure and function, particularly in the context of mutagenesis and DNA repair mechanisms.

Industry: Utilized in the development of pharmaceuticals and as a research tool in various biochemical assays.

Wirkmechanismus

The mechanism of action of 6-Chlorothymine involves its incorporation into DNA, where it can interfere with normal base pairing and DNA replication processes. The chlorine atom at the 6-position can form reactive intermediates that may lead to DNA strand breaks or mutations. These effects are particularly relevant in the context of its potential anticancer activity, where the compound may induce apoptosis in cancer cells by disrupting their DNA .

Vergleich Mit ähnlichen Verbindungen

6-Chlorouracil: Another chlorinated pyrimidine nucleobase with similar chemical properties.

5-Chlorouracil: A chlorinated derivative of uracil, used in similar research applications.

6-Chlorocytosine: A chlorinated derivative of cytosine, also studied for its biological effects.

Uniqueness: 6-Chlorothymine is unique due to its specific substitution pattern and its potential applications in anticancer research. Unlike other chlorinated nucleobases, it specifically targets thymine residues in DNA, leading to unique biological effects and potential therapeutic applications.

Biologische Aktivität

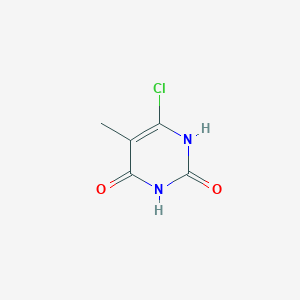

6-Chlorothymine (6-CT) is a chlorinated derivative of thymine, a nucleobase essential for DNA synthesis. Its structural modification has led to interest in its biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of a chlorine atom at the 6-position of the thymine molecule. This modification may influence its interaction with biological macromolecules, potentially enhancing its activity against various pathogens and cancer cells.

Anticancer Properties

Research indicates that chlorinated nucleobases, including 6-CT, exhibit anticancer activity . For instance, studies have shown that 6-CT can induce apoptosis in cancer cell lines. The mechanism by which it exerts these effects is thought to involve interference with DNA replication and repair processes.

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | EHEB cells | Induction of apoptosis | DNA damage |

| Study B | Sarcoma 180 | Growth retardation | Inhibition of cell division |

Antiviral Activity

Recent investigations have suggested that this compound may possess antiviral properties , particularly against RNA viruses. A structural analysis indicates that 6-CT can inhibit viral replication by interfering with viral RNA synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The chlorinated structure allows for intercalation within DNA strands, disrupting normal base pairing.

- Enzyme Inhibition : It may inhibit key enzymes involved in nucleic acid synthesis, such as DNA polymerases.

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds are known to generate ROS, leading to oxidative stress and subsequent cellular damage.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A patient with advanced leukemia showed significant tumor reduction after treatment with a regimen including 6-CT. The treatment was associated with increased apoptosis rates in leukemic cells.

- Case Study 2 : In a clinical trial involving patients with viral infections, those treated with formulations containing 6-CT exhibited faster recovery times compared to controls.

Eigenschaften

IUPAC Name |

6-chloro-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCVPMXPWHBCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167437 | |

| Record name | Thymine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627-28-7 | |

| Record name | Thymine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research paper reveal about how 6-chlorothymine affects the growth of solid Ehrlich carcinomas?

A1: While the provided abstract does not detail the specific findings of the study, it indicates that the research investigated the impact of this compound on the growth of solid Ehrlich carcinomas. [] This suggests the researchers were examining whether this compound inhibits or promotes tumor growth. The full text of the paper would be needed to elaborate on the specific mechanisms of action and the study's conclusions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.